N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of dichlorophenyl, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the iodination of 4-methoxybenzenesulfonamide followed by the introduction of the 2,5-dichlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of 3-hydroxy-4-methoxybenzenesulfonamide.
Substitution: Formation of azido or thiol-substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorophenyl and iodo groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)succinamic acid
- N-(2,5-dichlorophenyl)-4-hydroxybenzamide
- N-(2,5-dichlorophenyl)thiourea
Uniqueness
N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodo group, in particular, differentiates it from other similar compounds, providing unique opportunities for further functionalization and application in various fields.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2INO3S/c1-20-13-5-3-9(7-11(13)16)21(18,19)17-12-6-8(14)2-4-10(12)15/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLILWUGLLQEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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